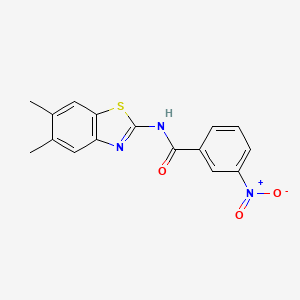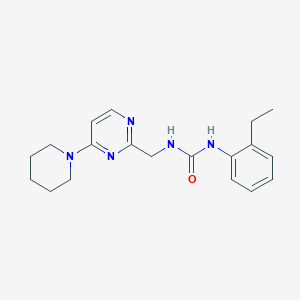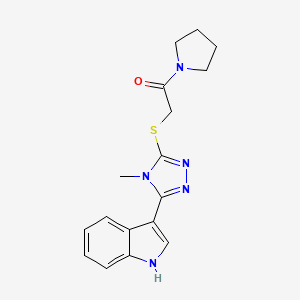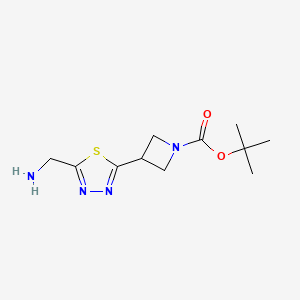
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide and related compounds have been extensively studied for their synthesis and structural characterization. The synthesis of similar compounds involves detailed characterizations, including 1H NMR, 13C NMR, infrared spectroscopy (IR), and X-ray diffraction (XRD) techniques. Theoretical calculations using density functional theory (DFT) have also been performed to validate the experimental data, providing insights into the molecular geometries and vibrational frequencies of these compounds (Arslan, Aydın, & Kazak, 2015). These studies are crucial for understanding the electronic structure and potential reactivity of such compounds.
Electrochemical Properties
The electrochemical behaviors of benzothiazole derivatives have been investigated, revealing their potential for quantitative determination through various voltammetry techniques. These studies indicate the electrochemical reduction processes and standard heterogeneous rate constants, providing a basis for the rapid and sensitive detection of such compounds (Zeybek, Durmus, Tekiner-Gulbas, Akı-Şener, Yalcin, & Kılıç, 2009). Understanding the electrochemical properties is vital for designing sensors and devices for environmental monitoring and pharmaceutical analysis.
Anticonvulsant Potential
Research has identified certain benzothiazole derivatives with significant anticonvulsant activity, comparable to traditional drugs like "Depakin." This discovery is crucial for the development of new therapeutic agents for epilepsy and seizure disorders. The development of quality control methods for these compounds is a vital step toward their clinical application, ensuring their purity, efficacy, and safety (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018). Such research underscores the importance of benzothiazole derivatives in medicinal chemistry, offering new avenues for drug development.
Antitumor Evaluation
Derivatives of benzothiazole, particularly those with amino, dimethylamino, or fluoro substituents, have demonstrated cytostatic activities against various malignant human cell lines. This antitumor evaluation highlights the potential of these compounds in cancer therapy, providing a foundation for further exploration of their therapeutic applications (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006). The specificity and potency of these compounds against cancer cells underscore their significance in the search for new anticancer agents.
Antibacterial and Antioxidant Activities
Novel N'-arylmethylidene derivatives have been synthesized, showing potential anti-oxidant and anti-bacterial activities. These findings open up new possibilities for the use of benzothiazole compounds in combating oxidative stress and bacterial infections, further emphasizing their versatility and potential in pharmacological applications (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).
Mecanismo De Acción
- The primary target of this compound is likely a specific protein or enzyme within cells. Unfortunately, precise information about the exact target remains limited in the available literature .
Target of Action
Mode of Action
If you have any additional questions or need more information, feel free to ask! 😊 .
Propiedades
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-9-6-13-14(7-10(9)2)23-16(17-13)18-15(20)11-4-3-5-12(8-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSATIBGXURQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)isoquinoline-1-carboxamide](/img/structure/B2613401.png)
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2613403.png)

![(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B2613406.png)
![2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol](/img/structure/B2613407.png)
![Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2613412.png)

![N6-butyl-N4-(3-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613414.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613415.png)
![Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2613416.png)